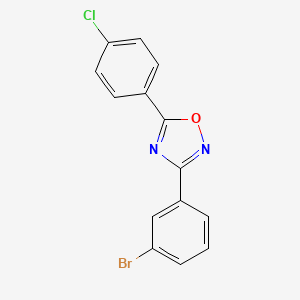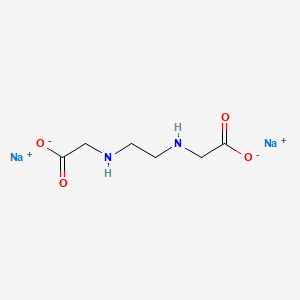
Disodium ethylenediaminediacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium ethylenediaminediacetate is a chelating agent widely used in various fields due to its ability to bind metal ions. It is a derivative of ethylenediaminetetraacetic acid, commonly known for its applications in complexation and sequestration of metal ions. This compound is particularly effective in forming stable complexes with divalent and trivalent metal ions, making it valuable in numerous industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of disodium ethylenediaminediacetate typically involves the reaction of ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the disodium salt form. The reaction conditions often include controlled temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is usually purified through crystallization and filtration to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions: Disodium ethylenediaminediacetate primarily undergoes complexation reactions with metal ions. It can also participate in substitution reactions where the metal ion in the complex is replaced by another metal ion. Additionally, it can undergo hydrolysis under acidic or basic conditions .
Common Reagents and Conditions:
Complexation: Metal ions such as calcium, magnesium, and iron are common reagents. The reactions are typically carried out in aqueous solutions at neutral or slightly basic pH.
Substitution: Other metal ions like zinc or copper can be used to replace the initially bound metal ion in the complex.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the compound, breaking it down into its constituent parts.
Major Products Formed: The major products formed from these reactions are metal complexes, where the metal ion is tightly bound to the ethylenediaminediacetate ligand. These complexes are often water-soluble and stable under various conditions .
Aplicaciones Científicas De Investigación
Disodium ethylenediaminediacetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry for titration and separation of metal ions.
Biology: Employed in molecular biology for the purification of nucleic acids and proteins by removing metal ion contaminants.
Medicine: Utilized in chelation therapy to treat heavy metal poisoning by binding and facilitating the excretion of toxic metal ions.
Industry: Applied in water treatment processes to remove metal ions from wastewater, in the textile industry to prevent metal ion interference in dyeing processes, and in the paper industry to inhibit metal-catalyzed degradation of paper
Mecanismo De Acción
The mechanism of action of disodium ethylenediaminediacetate involves the formation of stable complexes with metal ions. The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as metal ion removal and detoxification .
Comparación Con Compuestos Similares
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties but a broader range of applications.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with higher affinity for certain metal ions.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer binding sites but still effective in metal ion sequestration
Uniqueness: Disodium ethylenediaminediacetate is unique in its specific binding affinity and stability with certain metal ions. Its disodium form enhances its solubility and ease of use in various applications compared to its parent compound, ethylenediaminetetraacetic acid .
Propiedades
Número CAS |
38011-25-5 |
|---|---|
Fórmula molecular |
C6H10N2Na2O4 |
Peso molecular |
220.13 g/mol |
Nombre IUPAC |
disodium;2-[2-(carboxylatomethylamino)ethylamino]acetate |
InChI |
InChI=1S/C6H12N2O4.2Na/c9-5(10)3-7-1-2-8-4-6(11)12;;/h7-8H,1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Clave InChI |
QMIFISRIAJBCGZ-UHFFFAOYSA-L |
SMILES canónico |
C(CNCC(=O)[O-])NCC(=O)[O-].[Na+].[Na+] |
Descripción física |
Liquid |
Números CAS relacionados |
5657-17-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


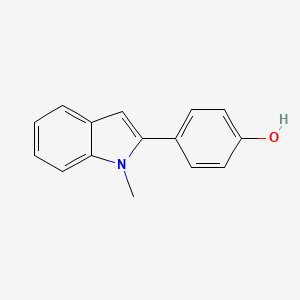
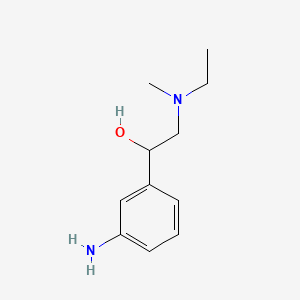
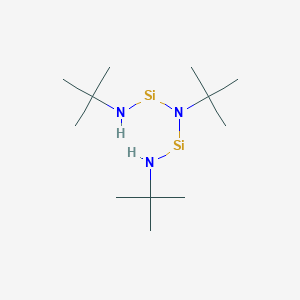
![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)
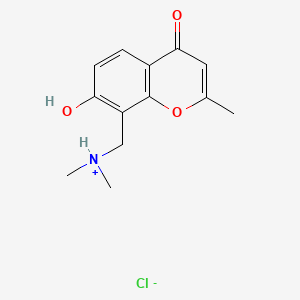
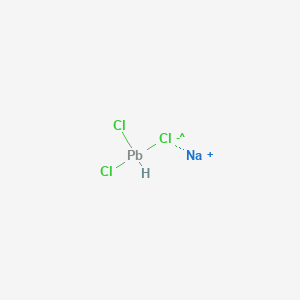
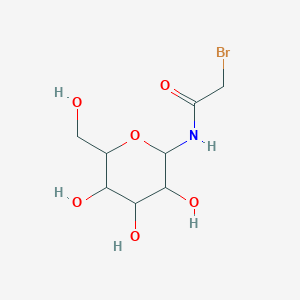
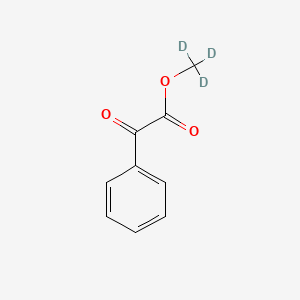
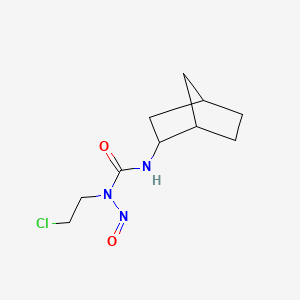
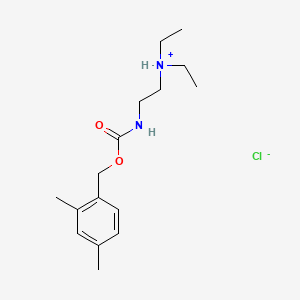
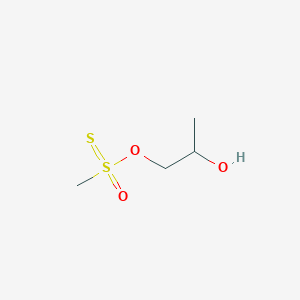
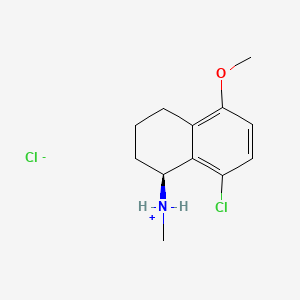
![4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid](/img/structure/B13739125.png)
